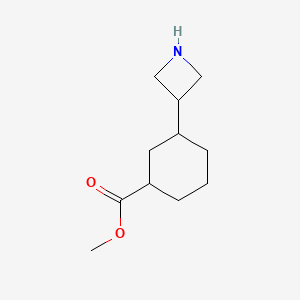
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(アゼチジン-3-イル)シクロヘキサンカルボン酸メチルは、分子式がC11H19NO2である有機化合物です。これはシクロヘキサンカルボン酸の誘導体であり、アゼチジン環を含んでいます。アゼチジン環は、4員環の窒素含有複素環です。この化合物は、そのユニークな構造的特徴と潜在的な生物活性のために、化学および製薬のさまざまな分野で注目されています。
2. 製法
合成経路と反応条件: 3-(アゼチジン-3-イル)シクロヘキサンカルボン酸メチルの合成は、通常、以下の手順を伴います。
アゼチジン環の形成: アゼチジン環は、アミンがα、β-不飽和エステルと反応するアザ-マイケル付加反応によって合成できます。
シクロヘキサンカルボン酸エステルの形成: シクロヘキサンカルボン酸エステル部分は、硫酸などの触媒の存在下、シクロヘキサンカルボン酸とメタノールを反応させるエステル化反応によって導入できます。
工業的生産方法: この化合物の工業的生産方法は、高収率と高純度を確保するために、最適化された反応条件を伴う場合があります。これには、温度、圧力、および反応を効率的に促進する特定の触媒の使用の制御が含まれます。
反応の種類:
酸化: 3-(アゼチジン-3-イル)シクロヘキサンカルボン酸メチルは、酸化反応を起こして対応するケトンまたはカルボン酸を形成できます。
還元: 還元反応により、エステル基をアルコールに変換できます。
置換: アゼチジン環は、窒素原子が他の求核剤に置き換わる求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミンやハロゲン化物などの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物:
酸化: シクロヘキサノンまたはシクロヘキサンカルボン酸誘導体の形成。
還元: シクロヘキサノール誘導体の形成。
置換: さまざまな置換アゼチジン誘導体の形成。
4. 科学研究への応用
3-(アゼチジン-3-イル)シクロヘキサンカルボン酸メチルは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性が調査されています。
医学: 新規医薬品の開発のための潜在的な医薬中間体として探求されています。
工業: 特殊化学品や材料の生産に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition reaction, where an amine reacts with an α,β-unsaturated ester.
Cyclohexanecarboxylate Formation: The cyclohexanecarboxylate moiety can be introduced through esterification reactions involving cyclohexanecarboxylic acid and methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted azetidine derivatives.
科学的研究の応用
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3-(アゼチジン-3-イル)シクロヘキサンカルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。アゼチジン環は、酵素や受容体と相互作用し、それらの活性を阻害または調節する可能性があります。正確な経路と標的は、特定の生物学的コンテキストと生体分子との化合物の相互作用の性質によって異なります。
類似の化合物:
- 2-(アゼチジン-3-イル)シクロヘキサンカルボン酸メチル
- アゼチジン-3-カルボン酸メチル塩酸塩
- 3-(Boc-アミノ)アゼチジン
比較: 3-(アゼチジン-3-イル)シクロヘキサンカルボン酸メチルは、シクロヘキサン環上の特定の置換パターンとアゼチジン環の存在により、ユニークな化合物です。類似の化合物と比較して、異なる反応性と生物活性プロファイルを示す可能性があり、標的指向型研究や用途にとって貴重な化合物となっています。
類似化合物との比較
- Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate
- Methyl azetidine-3-carboxylate hydrochloride
- 3-(Boc-amino)azetidine
Comparison: Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the azetidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
methyl 3-(azetidin-3-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h8-10,12H,2-7H2,1H3 |
InChIキー |
RWVWTRHHMIYDLX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCCC(C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


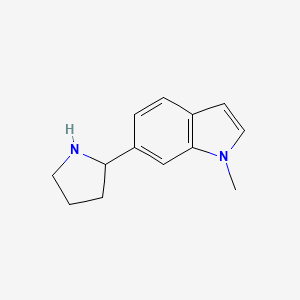

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)
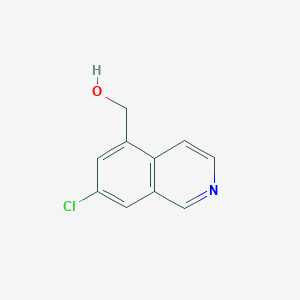
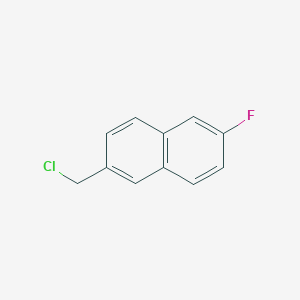
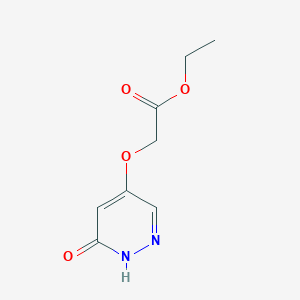
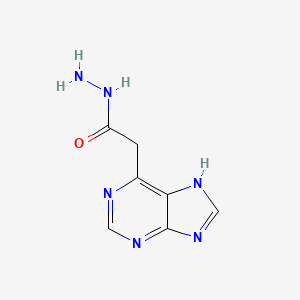
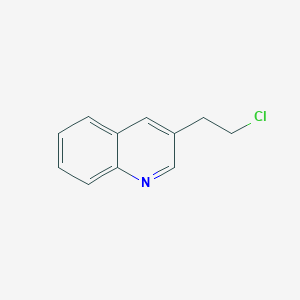
![8-methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11903093.png)
![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)
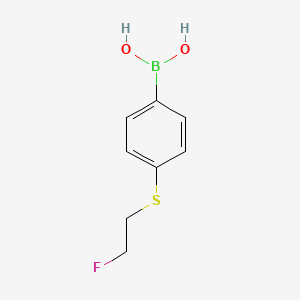
![5-Methylfuro[3,2-C]quinolin-4(5H)-one](/img/structure/B11903113.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903114.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11903125.png)
